molecular formula C12H18O3 B1620070 Furfuryl heptanoate CAS No. 39481-28-2

Furfuryl heptanoate

Cat. No.: B1620070
CAS No.: 39481-28-2
M. Wt: 210.27 g/mol
InChI Key: VZRGLBPRLIGTPE-UHFFFAOYSA-N
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Description

Furfuryl heptanoate, also known as heptanoic acid, 2-furanylmethyl ester, is an organic compound with the molecular formula C₁₂H₁₈O₃. It is an ester formed from the reaction of furfuryl alcohol and heptanoic acid. This compound is known for its pleasant odor and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furfuryl heptanoate can be synthesized through the esterification reaction between furfuryl alcohol and heptanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

Furfuryl heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furfuryl heptanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Widely used in the flavor and fragrance industry due to its pleasant odor. .

Mechanism of Action

The mechanism of action of furfuryl heptanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release furfuryl alcohol and heptanoic acid, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Furfuryl heptanoate can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific ester linkage with heptanoic acid, which imparts distinct chemical and physical properties compared to other furfuryl esters.

Properties

IUPAC Name

furan-2-ylmethyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-8-12(13)15-10-11-7-6-9-14-11/h6-7,9H,2-5,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRGLBPRLIGTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339604
Record name Furfuryl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39481-28-2
Record name 2-Furanylmethyl heptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39481-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfuryl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptanoic acid, 2-furanylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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